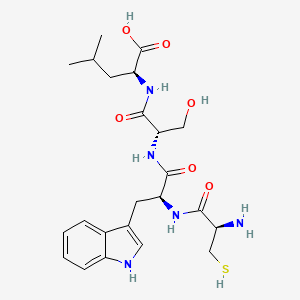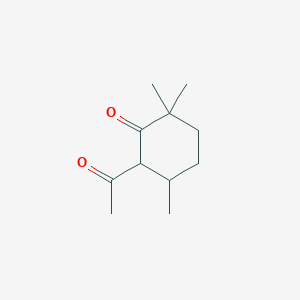
Cyclohexanone, 6-acetyl-2,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexanone, characterized by the presence of acetyl and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- can be synthesized through several methods. One common approach involves the acetylation of 2,2,5-trimethylcyclohexanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 6-acetyl-2,2,5-trimethyl- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced purification techniques like column chromatography are used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 6-acetyl-2,2,5-trimethyl- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to various biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 2,2,6-trimethyl-: Another derivative of cyclohexanone with similar structural features but different substitution patterns.
Cyclohexanone, 3,3,5-trimethyl-: A compound with a different arrangement of methyl groups on the cyclohexanone ring.
Uniqueness
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- is unique due to the presence of both acetyl and trimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Propiedades
Número CAS |
834900-34-4 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
6-acetyl-2,2,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7-5-6-11(3,4)10(13)9(7)8(2)12/h7,9H,5-6H2,1-4H3 |
Clave InChI |
FEFPJRXVFVTDQG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=O)C1C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


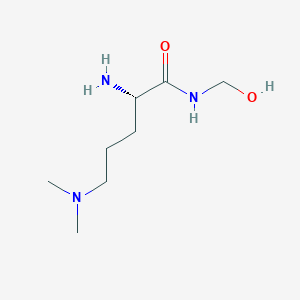


![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)
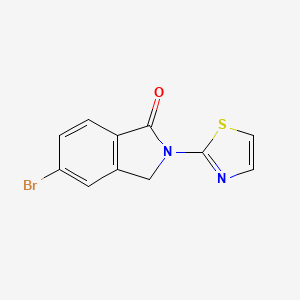
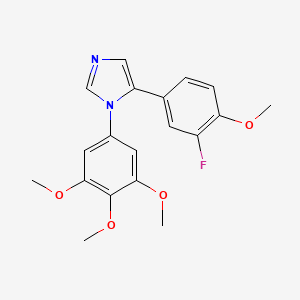
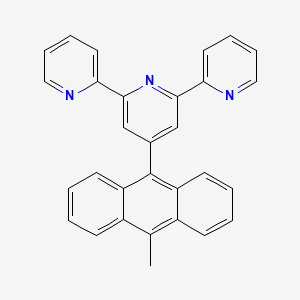
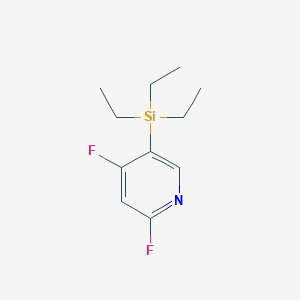
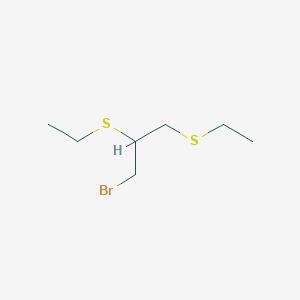
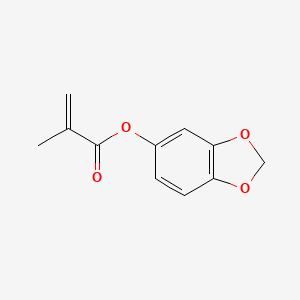
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
